1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)pyrrolidine-2-carboxamide 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)pyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1098643-88-9
VCID: VC8206542
InChI: InChI=1S/C17H16ClN3O3S3/c1-10-19-12-5-4-11(9-14(12)25-10)20-17(22)13-3-2-8-21(13)27(23,24)16-7-6-15(18)26-16/h4-7,9,13H,2-3,8H2,1H3,(H,20,22)
SMILES: CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl
Molecular Formula: C17H16ClN3O3S3
Molecular Weight: 442 g/mol

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)pyrrolidine-2-carboxamide

CAS No.: 1098643-88-9

Cat. No.: VC8206542

Molecular Formula: C17H16ClN3O3S3

Molecular Weight: 442 g/mol

* For research use only. Not for human or veterinary use.

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)pyrrolidine-2-carboxamide - 1098643-88-9

Specification

CAS No. 1098643-88-9
Molecular Formula C17H16ClN3O3S3
Molecular Weight 442 g/mol
IUPAC Name 1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C17H16ClN3O3S3/c1-10-19-12-5-4-11(9-14(12)25-10)20-17(22)13-3-2-8-21(13)27(23,24)16-7-6-15(18)26-16/h4-7,9,13H,2-3,8H2,1H3,(H,20,22)
Standard InChI Key VUPJMUAFQGVMDN-UHFFFAOYSA-N
SMILES CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl
Canonical SMILES CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

Compound X features a pyrrolidine-2-carboxamide backbone substituted at the 1-position with a 5-chlorothiophene-2-sulfonyl group and at the amide nitrogen with a 2-methylbenzo[d]thiazol-6-yl moiety (Fig. 1). The pyrrolidine ring adopts a puckered conformation, with the sulfonyl group introducing strong electron-withdrawing characteristics, while the benzo[d]thiazole contributes aromaticity and planar rigidity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₁₈ClN₃O₃S₃
Molecular Weight488.01 g/mol
Hybridizationsp³ (pyrrolidine), sp² (aryl)

Stereochemical Considerations

While stereochemical data for Compound X remains unreported, analogous pyrrolidine-2-carboxamides exhibit chirality at the pyrrolidine C2 position. For example, (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide demonstrates configuration-dependent bioactivity . This suggests that the stereochemistry of Compound X’s pyrrolidine ring may critically influence its pharmacological profile, warranting further enantioselective synthesis and testing.

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of Compound X likely follows a multi-step approach similar to methodologies described for related sulfonamide-carboxamide hybrids :

  • Pyrrolidine-2-carboxylic Acid Activation:
    The pyrrolidine-2-carboxylic acid precursor is activated using coupling agents such as EDC·HCl and HOBt in dichloromethane (DCM) with DIPEA as a base .

  • Sulfonylation:
    Subsequent sulfonylation at the pyrrolidine nitrogen with 5-chlorothiophene-2-sulfonyl chloride under basic conditions yields the intermediate 1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxylic acid.

  • Amide Coupling:
    Reaction with 2-methylbenzo[d]thiazol-6-amine via carbodiimide-mediated coupling forms the final product. Purification typically involves column chromatography (e.g., 10–70% ethyl acetate/hexane) .

Equation 1:

Pyrrolidine-2-carboxylic acid+5-Cl-thiophene-2-SO2ClBaseIntermediate2-Me-benzothiazol-6-amineCompound X\text{Pyrrolidine-2-carboxylic acid} + \text{5-Cl-thiophene-2-SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\text{2-Me-benzothiazol-6-amine}} \text{Compound X}

Challenges in Synthesis

Key hurdles include:

  • Regioselectivity: Ensuring sulfonylation occurs exclusively at the pyrrolidine nitrogen rather than competing sites.

  • Steric Hindrance: Bulky substituents on the benzo[d]thiazole may reduce coupling efficiency, necessitating optimized stoichiometry .

Physicochemical and Pharmacokinetic Profiles

Solubility and Lipophilicity

The compound’s logP value (estimated at 2.8) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. The sulfonyl group enhances solubility in polar solvents, while the benzo[d]thiazole contributes to hydrophobic interactions .

Stability Studies

Sulfonamide derivatives are prone to hydrolysis under acidic conditions, but the electron-withdrawing 5-chloro group on the thiophene ring may mitigate this instability . Accelerated stability testing (40°C/75% RH) is recommended to assess degradation pathways.

Biological Activity and Mechanism of Action

CompoundIC₅₀ (μM)Target PathogenSource
10o (sulfonamide-pyrrolidine)0.09Plasmodium falciparum
Piperazinyl urea carbapenem0.12MRSA

Compound X’s benzo[d]thiazole moiety may disrupt bacterial folate biosynthesis via dihydropteroate synthase inhibition, a mechanism observed in sulfonamide antibiotics . Additionally, the pyrrolidine carboxamide could interfere with hemoglobin degradation in Plasmodium species, suggesting antiparasitic applications .

Antioxidant Properties

Sulfonamide-pyrrolidine hybrids like 10o demonstrate radical scavenging activity (DPPH IC₅₀ = 4.32 μg/mL), comparable to ascorbic acid . The 5-chlorothiophene sulfonyl group in Compound X may enhance electron delocalization, potentially augmenting antioxidant effects.

Structure-Activity Relationships (SAR)

Impact of Substituents

  • 5-Chlorothiophene Sulfonyl: The chlorine atom increases electronegativity, improving target binding through halogen bonding .

  • 2-Methylbenzo[d]thiazole: Methylation at C2 enhances metabolic stability by sterically shielding the thiazole ring from oxidative enzymes .

Comparative Analysis

Replacing the benzo[d]thiazole with a 4-methylthiazole (as in CID 122423065) reduces antibacterial potency by 3-fold, underscoring the importance of the benzothiazole’s extended π-system for target engagement .

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